3-fluoro-N-(3-fluoropyridin-2-yl)benzamide
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Overview
Description
3-fluoro-N-(3-fluoropyridin-2-yl)benzamide is a fluorinated aromatic compound that features both a benzamide and a pyridine ring, each substituted with a fluorine atom. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The methods used in laboratory synthesis can be scaled up with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-fluoropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be replaced by other substituents under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reactivity.
Coupling Reactions: The benzamide and pyridine rings can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides and pyridines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-fluoro-N-(3-fluoropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-fluoropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-pyridinylbenzamide
- 4-fluoro-N-(3-pyridinyl)benzamide
- 2-fluoro-N-(4-pyridinyl)benzamide
Uniqueness
3-fluoro-N-(3-fluoropyridin-2-yl)benzamide is unique due to the specific positioning of the fluorine atoms on both the benzamide and pyridine rings. This positioning can influence the compound’s reactivity and interactions, making it distinct from other similar fluorinated compounds .
Properties
IUPAC Name |
3-fluoro-N-(3-fluoropyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSFGIPEJDGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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